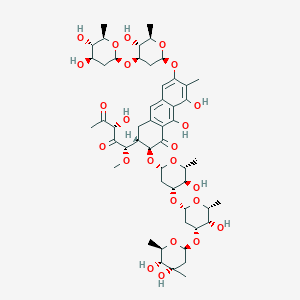
(3,5-dihydroxyphenyl) decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dihydroxyphenyl) decanoate is an organic compound that belongs to the class of esters It is formed by the esterification of decanoic acid and 3,5-dihydroxyphenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid 3,5-dihydroxyphenyl ester typically involves the esterification reaction between decanoic acid and 3,5-dihydroxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature and pH conditions. The reaction mixture is heated and stirred to facilitate the esterification process, resulting in the formation of the ester compound.
Industrial Production Methods
In industrial settings, the production of decanoic acid 3,5-dihydroxyphenyl ester can be achieved through similar esterification processes, but on a larger scale. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards and regulatory requirements.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-dihydroxyphenyl) decanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenolic compounds.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids and phenols, while reduction may produce alcohols.
Applications De Recherche Scientifique
(3,5-dihydroxyphenyl) decanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and cosmetic products.
Mécanisme D'action
The mechanism of action of decanoic acid 3,5-dihydroxyphenyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s effects on mitochondrial function and energy metabolism have been studied, highlighting its potential role in therapeutic applications.
Comparaison Avec Des Composés Similaires
(3,5-dihydroxyphenyl) decanoate can be compared with other similar esters, such as:
- Decanoic acid 2,3-dihydroxyphenyl ester
- Decanoic acid 3,4-dihydroxyphenyl ester
- Decanoic acid 3-hydroxyphenyl ester
These compounds share similar structural features but may exhibit different chemical properties and biological activities. The unique combination of decanoic acid and 3,5-dihydroxyphenol in the ester provides distinct characteristics that differentiate it from other related compounds.
Propriétés
Formule moléculaire |
C16H24O4 |
|---|---|
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
(3,5-dihydroxyphenyl) decanoate |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-16(19)20-15-11-13(17)10-14(18)12-15/h10-12,17-18H,2-9H2,1H3 |
Clé InChI |
KRVWPDOYIOBFEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1=CC(=CC(=C1)O)O |
Synonymes |
3,5-dihydroxyphenyl decanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one](/img/structure/B1248681.png)
![(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde](/img/structure/B1248683.png)
![7H-Benzo[c]fluoren-7-one, 5-[2-(dimethylamino)ethoxy]-3,9-dimethoxy-](/img/structure/B1248684.png)

![(6aR,10aS)-4-Methoxy-7,9-dimethyl-4,6,6a,7,8,10a-hexahydro-indolo[4,3-fg]quinoline](/img/structure/B1248687.png)
![N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1248688.png)








